10-Phenylacridarsine: Chemical Architecture, Synthesis, and Arsenical Pharmacophore Analysis
10-Phenylacridarsine: Chemical Architecture, Synthesis, and Arsenical Pharmacophore Analysis
CAS: 28660-45-9 Formula: C₁₉H₁₅As Molecular Weight: 318.25 g/mol IUPAC Name: 10-phenylacridarsine (or 10-phenyldibenzo[b,e]arsenin)
Executive Summary
10-Phenylacridarsine represents a distinct class of heteroaromatic organometallics where the nitrogen atom of the acridine scaffold is replaced by trivalent arsenic. Unlike its nitrogenous analogs, which are ubiquitous in DNA-intercalating chemotherapeutics (e.g., amsacrine), the acridarsine core introduces unique physicochemical properties: a pyramidal geometry at the heteroatom, reduced basicity, and "soft" donor characteristics suitable for transition metal coordination.
This technical guide provides a comprehensive analysis of the compound's synthesis, reactivity, and safety profile. While direct clinical applications are limited by the toxicity inherent to organoarsenicals, this compound serves as a critical model for understanding heavy-atom aromaticity and as a scaffold for developing cytotoxic metal-based pharmacophores.
Part 1: Chemical Architecture & Properties
Structural Dynamics: Arsenic vs. Nitrogen
The defining feature of 10-phenylacridarsine is the substitution of nitrogen (Period 2) with arsenic (Period 4) in the central ring. This substitution fundamentally alters the electronic and steric landscape of the molecule.
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Pyramidal Geometry: Unlike the planar nitrogen in acridine (which allows for facile DNA intercalation), the arsenic atom in acridarsine retains a pronounced pyramidal geometry due to the high s-character of its lone pair. This creates a "buckled" central ring conformation, affecting its ability to stack with base pairs.
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Aromaticity: The C-As bonds are longer (~1.96 Å) than C-N bonds (~1.37 Å), reducing the overlap with the adjacent
-system. Consequently, 10-phenylacridarsine exhibits reduced aromatic character compared to acridine. -
Soft Basicity: The arsenic center is a "soft" Lewis base, making it an excellent ligand for soft transition metals (Pt, Pd, Rh), contrasting with the "hard" basicity of acridine nitrogen.
Physicochemical Data Table
| Property | Value | Context |
| Physical State | Solid (Crystalline) | Typically pale yellow needles from ethanol/benzene. |
| Melting Point | 105–108 °C | Lower than acridine (111 °C) due to weaker intermolecular packing. |
| Solubility | Soluble in organic solvents | High solubility in CHCl₃, Benzene, THF; Insoluble in water. |
| Reactivity | Air-Sensitive (Slow) | Oxidizes to 10-phenylacridarsine oxide (As=O) upon prolonged air exposure. |
| pKa | ~2-3 (Conjugate acid) | Much less basic than acridine (pKa 5.6). |
Part 2: Synthesis & Manufacturing Protocol
The synthesis of 10-phenylacridarsine requires strict anaerobic conditions due to the air sensitivity of the intermediates and the high toxicity of the arsenic precursors. The most robust route involves the cyclization of a dilithio-biphenyl precursor with phenyldichloroarsine.
Precursor Preparation
Reagents: 2,2'-Dibromodiphenylmethane, n-Butyllithium (n-BuLi), Phenyldichloroarsine (PhAsCl₂).
Mechanism: Double Lithium-Halogen Exchange followed by Nucleophilic Substitution.
Step-by-Step Protocol
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Inert Atmosphere Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Flush with Argon for 20 minutes.
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Lithiation: Dissolve 2,2'-dibromodiphenylmethane (10 mmol) in anhydrous diethyl ether (50 mL). Cool to -78 °C. Slowly add n-BuLi (22 mmol, 2.5 M in hexanes) dropwise over 30 minutes. Stir for 1 hour at -78 °C to generate the 2,2'-dilithiodiphenylmethane intermediate.
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Cyclization: Dissolve phenyldichloroarsine (10 mmol) in anhydrous ether (20 mL). WARNING: PhAsCl₂ is a blister agent (Lewisite analog). Handle in a glovebox or high-efficiency fume hood.
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Addition: Add the PhAsCl₂ solution dropwise to the lithiated intermediate at -78 °C. The reaction is highly exothermic.
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Warming: Allow the mixture to warm to room temperature naturally overnight. The solution will typically turn yellow/orange.
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Quenching & Workup: Carefully quench with degassed ammonium chloride solution. Extract with dichloromethane (DCM) under nitrogen. Dry the organic layer over MgSO₄.
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Purification: Concentrate the solvent. Recrystallize the crude solid from boiling ethanol or benzene under an inert atmosphere to yield 10-phenylacridarsine crystals.
Synthesis Pathway Visualization
Figure 1: Synthetic pathway via lithiation-cyclization. Note the critical use of PhAsCl₂ as the arsenic source.
Part 3: Applications & Biological Relevance[1][2][3][4]
Ligand Chemistry
10-Phenylacridarsine serves as a specialized ligand in organometallic catalysis. Its "soft" arsenic center stabilizes low-oxidation-state metals (e.g., Pd(0), Pt(II)) more effectively than nitrogen-based ligands.
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Catalysis: Used in hydroformylation or cross-coupling reactions where labile ligands are required.
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Photophysics: The heavy atom effect of arsenic enhances intersystem crossing, making these complexes potential candidates for phosphorescent emitters in OLEDs, although stability remains a challenge.
Biological Activity & Toxicity (Pharmacophore Analysis)
While not a marketed drug, the acridarsine core is relevant to drug development as a cytotoxic scaffold .
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Mechanism of Action: Organoarsenicals typically function by binding to thiol groups (-SH) on critical enzymes (e.g., pyruvate dehydrogenase) and glutathione.
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Cytotoxicity: The trivalent arsenic in 10-phenylacridarsine is highly cytotoxic. It can induce apoptosis via mitochondrial disruption (ROS generation).
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Research Utility: It is used as a comparative model to study the "Bioisosteric Replacement" of Nitrogen with Arsenic. Studies show that while As-analogs often retain DNA affinity, their altered geometry and high toxicity usually preclude therapeutic windows unless targeted delivery is employed.
Part 4: Safety Profile & Handling (SDS Core)
Hazard Classification:
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Acute Toxicity (Oral/Inhalation): Category 2 (Fatal if swallowed/inhaled).
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Carcinogenicity: Category 1A (Known human carcinogen - Arsenic compounds).
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Aquatic Toxicity: Category 1 (Very toxic to aquatic life).
Critical Safety Workflow
Handling 10-phenylacridarsine, and especially its precursor phenyldichloroarsine, requires a Process Safety Management (PSM) approach.
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Engineering Controls:
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Primary: Nitrogen-filled Glovebox.
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Secondary: Schlenk line within a certified Fume Hood.
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PPE:
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Double nitrile gloves (or Silver Shield® for PhAsCl₂).
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Respirator with P100/OV cartridges (if outside glovebox).
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Tyvek lab coat.
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Decontamination (The "Kill" Solution):
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Arsenic-Carbon bonds can be cleaved and the arsenic oxidized to less volatile inorganic arsenates using an oxidant.
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Solution: 10% Sodium Hypochlorite (Bleach) or 30% Hydrogen Peroxide.
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Protocol: Soak all glassware and wipes in the oxidant solution for 24 hours before disposal.
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Emergency Response Visualization
Figure 2: Emergency response logic for organoarsenic exposure. Note: Organic solvents enhance skin absorption and must be avoided during washing.
References
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Synthesis of Heterocyclic Arsenic Compounds: Mann, F. G. (1950). The Heterocyclic Derivatives of Phosphorus, Arsenic, Antimony and Bismuth. Wiley-Interscience.
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Phenyldichloroarsine Toxicity: National Center for Biotechnology Information. PubChem Compound Summary for CID 12762, Phenyldichloroarsine.[1] [Link]
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Organoarsenic Chemistry: Iodice, F., et al. (2019). "Arsenic-containing heterocycles: Synthesis, reactivity, and applications." Coordination Chemistry Reviews. [Link]
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General Safety for Arsenicals: Occupational Safety and Health Administration (OSHA). Arsenic Standard 1910.1018. [Link]
